![molecular formula C19H16F2N2O B2778250 (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 1181479-06-0](/img/structure/B2778250.png)
(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
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Description
(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide, also known as DPA-714, is a small molecule that has gained significant attention in the scientific community for its potential use in imaging and treating neuroinflammation. This compound is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in high levels in activated microglia and astrocytes during neuroinflammatory processes.
Scientific Research Applications
Synthesis and Photoluminescence Properties
Compounds with structural similarities to (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide have been synthesized to study their photoluminescence properties. For instance, π-extended fluorene derivatives have shown high fluorescence quantum yields, indicating potential applications in fluorescent markers and sensors. The unique solvatochromic behavior of these compounds under different solvents highlights their versatility in photophysical studies (Kotaka, Konishi, & Mizuno, 2010).
Anti-pathogenic Activity
Thiourea derivatives, including those with phenyl substituents similar to the (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide structure, have been synthesized and demonstrated significant anti-pathogenic activity. This activity is especially pronounced against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting a potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Enzyme Inhibition for Immunosuppression
Isoxazole derivatives related to the chemical structure of interest have shown promising results as immunosuppressive agents. Specifically, they inhibit mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis, thereby affecting the proliferation of immune cells. This mechanism indicates potential applications in the development of antirheumatic drugs and transplantation medicine (Knecht & Löffler, 1998).
Mechanofluorochromic Properties
Research on 3-aryl-2-cyano acrylamide derivatives, structurally related to the compound , has revealed interesting mechanofluorochromic properties. These properties involve changes in fluorescence emission upon mechanical stimuli, suggesting applications in the development of pressure-sensitive materials and sensors (Song et al., 2015).
properties
IUPAC Name |
(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O/c1-11-6-12(2)18(13(3)7-11)23-19(24)15(10-22)8-14-9-16(20)4-5-17(14)21/h4-9H,1-3H3,(H,23,24)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFAIOAIXJWPON-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(2,5-difluorophenyl)-n-(2,4,6-trimethylphenyl)prop-2-enamide |
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